molecular formula C18H14N4O3S2 B2672955 methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate CAS No. 478081-03-7

methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate

Cat. No.: B2672955
CAS No.: 478081-03-7
M. Wt: 398.46
InChI Key: AIWNVTLAUAQOOO-UHFFFAOYSA-N
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Description

Methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methylsulfanyl group at position 6, a phenyl group at position 1, and a methoxycarbonyl-substituted thiophene moiety linked via an ether bridge at position 2. This structure combines aromatic, sulfur-containing, and ester functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxythiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-24-17(23)14-13(8-9-27-14)25-16-12-10-19-22(11-6-4-3-5-7-11)15(12)20-18(21-16)26-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWNVTLAUAQOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with various substituents.

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

      Starting Materials: 4-chloro-6-(methylsulfanyl)pyrimidine and phenylhydrazine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

  • Functionalization

      Step 1: The core is reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

      Step 2: Methylation of the carboxyl group is achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chloro group in the pyrazolo[3,4-d]pyrimidine core can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols, sodium ethoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Medicinal Applications

The pharmacological potential of this compound arises from its structural features that are similar to other bioactive pyrazolo derivatives. Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine framework exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate may reduce inflammation through modulation of inflammatory mediators .

Case Studies

Several studies have investigated the biological activities of related compounds with similar structures:

  • Study on Anticancer Effects :
    • A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives showed significant inhibition of cancer cell lines through apoptotic pathways. The incorporation of methylsulfanyl groups was found to enhance these effects .
  • Antimicrobial Efficacy :
    • Another investigation reported that compounds with pyrazolo scaffolds exhibited potent activity against resistant strains of bacteria and fungi, suggesting their potential as novel antibiotics .
  • Anti-inflammatory Research :
    • A recent publication highlighted the anti-inflammatory properties of related pyrazolo compounds, indicating their ability to inhibit pro-inflammatory cytokines and signaling pathways .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyrazolo-pyrimidine and thiophene derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic methodologies (Table 1).

Table 1: Comparative Analysis of Methyl 3-{[6-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate and Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 6-(Methylsulfanyl), 1-phenyl, 4-(2-thiophenecarboxylate-oxy) ~450 (estimated) N/A High aromaticity, potential for π-π interactions; thioether enhances lipophilicity
Example 62 () Pyrazolo[3,4-d]pyrimidine 5-Methylthiophen-2-yl, chromen-4-one, fluorophenyl 560.2 (M+1) 227–230 Chromenone moiety may confer fluorescence or kinase inhibition activity
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine 6-Methylsulfonyl, 4-methoxybenzyl ~360 (estimated) N/A Sulfonyl group increases polarity; potential for hydrogen bonding
Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate () Pyrazolo[3,4-b]pyridine 2-Fluorophenyl, thiophen-2-yl, methoxycarbonyl ~410 (estimated) N/A Fluorine enhances metabolic stability; thiophene improves electronic delocalization
6,7,8,9-Tetrahydro-2-methylpyrazolo[3,4-d]pyrimido[1,2-a]pyrimidin-4(2H)-one () Pyrazolo-pyrimido-pyrimidine Saturated bicyclic core, methyl group 248 (calculated) 260 High thermal stability; rigid structure may limit conformational flexibility

Key Observations:

Substituent Effects on Polarity: The target compound’s methylsulfanyl group contributes to moderate lipophilicity, whereas sulfonyl derivatives (e.g., ) exhibit higher polarity due to the electron-withdrawing nature of the sulfonyl group . Thiophene vs.

Thermal Stability: Pyrazolo-pyrimidine derivatives with fused bicyclic systems (e.g., ) display elevated melting points (~260°C), suggesting greater crystallinity and thermal resilience compared to monocyclic analogues .

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common strategy for introducing aryl/thiophene groups to the pyrazolo-pyrimidine core . The target compound’s ether linkage likely requires nucleophilic aromatic substitution or Mitsunobu conditions.

Functional Group Diversity :

  • Carboxylate esters (target compound, ) vs. sulfonyl groups (): Esters offer hydrolytic lability for prodrug applications, while sulfonyl groups are more stable and may interact with biological targets via hydrogen bonding .

Biological Activity

Methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate, identified by its CAS number 478081-03-7, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N4O3S2C_{18}H_{14}N_{4}O_{3}S_{2} with a molecular weight of 398.46 g/mol. The presence of a methylsulfanyl group and a pyrazolo[3,4-d]pyrimidine scaffold suggests various interactions with biological targets.

Anticancer Activity

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HepG2 (Hepatoma)1.74
MCF-7 (Breast Cancer)1.74
A549 (Lung Cancer)Not specified
PC-3 (Prostate Cancer)Not specified

The anticancer activity is attributed to the inhibition of eukaryotic protein kinases, which play crucial roles in cell proliferation and survival. The structure-activity relationship indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect potency.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazolo[3,4-d]pyrimidines have revealed promising results. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Activity Reference
Staphylococcus aureusEffective
Escherichia coliEffective

The mechanism involves interference with bacterial DNA polymerase and potential synergy with conventional antibiotics like ampicillin and kanamycin.

The biological activity of this compound is believed to stem from its ability to bind to specific protein targets involved in critical cellular processes such as:

  • Kinase Inhibition : Inhibition of serine/threonine kinases contributes to its anticancer effects.
  • Antimicrobial Action : Disruption of bacterial cell division and DNA replication mechanisms.

Case Studies

A study involving a library of pyrazolo[3,4-d]pyrimidines highlighted the compound's potential in dual-targeting strategies for cancer therapy and bacterial infections. The findings suggest that derivatives with similar scaffolds could be optimized for enhanced efficacy against specific targets in both cancer cells and bacteria .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and optimization strategies for methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate?

  • Methodological Answer : Synthesis of pyrazolo[3,4-d]pyrimidine derivatives often employs multicomponent reactions (e.g., Biginelli-like cyclization) or stepwise functionalization. For example, analogous compounds were synthesized via one-pot condensation of aldehydes, thioureas, and β-ketoesters under acidic conditions . Optimization may involve solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and catalyst screening (e.g., p-toluenesulfonic acid). Purity can be improved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantify purity (>95% as per commercial standards ).
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., methylsulfanyl at C6 of pyrazolo[3,4-d]pyrimidine, thiophene carboxylate linkage).
  • Mass Spectrometry (HRMS) : Verify molecular weight (exact mass ~451.06 g/mol).
  • Melting Point Analysis : Compare observed values (e.g., 80–213°C for related pyrazoles ) to literature data.

Q. How should researchers handle stability and storage to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to mitigate photodegradation. Stability tests (e.g., accelerated thermal aging at 40°C/75% RH for 28 days) with LC-MS monitoring can identify degradation products (e.g., sulfoxide derivatives from methylsulfanyl oxidation) . Avoid strong oxidizers and moisture .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace methylsulfanyl with methoxy, amino, or halogens to assess electronic effects .
  • Biological Assays : Use dose-response curves (e.g., IC₅₀ in enzyme inhibition) with controls (e.g., DMSO vehicle).
  • Statistical Models : Apply multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ, LogP) with activity .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvents (e.g., DMSO batch consistency) and assay protocols (e.g., cell passage number).
  • Error Analysis : Use ANOVA to identify variability sources (e.g., inter-lab differences in HPLC calibration ).
  • Orthogonal Assays : Cross-validate solubility (shake-flask vs. nephelometry) or bioactivity (enzymatic vs. cellular assays) .

Q. What strategies are effective for studying environmental fate and ecotoxicology?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (ready biodegradability) with LC-MS/MS to track parent compound and metabolites .
  • Ecotoxicology Models : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), referencing environmental compartment models (e.g., EQC) for distribution predictions .

Methodological Design & Data Interpretation

Q. How to design dose-response experiments for mechanistic studies?

  • Methodological Answer :

  • Concentration Range : Span 3-log units (e.g., 1 nM–100 µM) with triplicate measurements.
  • Controls : Include positive (e.g., staurosporine for apoptosis) and negative (vehicle-only) controls.
  • Time-Course Analysis : Monitor effects at 24, 48, and 72 hours to capture delayed responses .

Q. What computational tools can predict interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK2) leveraging pyrazolo[3,4-d]pyrimidine scaffolds as ATP mimics .
  • MD Simulations : Assess binding stability (GROMACS) over 100 ns trajectories .

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